

TIS108: A Technical Guide to its Role in Terpenoid Lactone Production

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Compound of Interest

Compound Name: TIS108

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Abstract

TIS108 is a potent and specific triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of terpenoid lactones that play crucial roles in plant development and rhizosphere interactions. This technical guide provides an in-depth overview of **TIS108**, its mechanism of action, its impact on terpenoid lactone profiles, and detailed experimental protocols for its study. The information presented is intended to support researchers in utilizing **TIS108** as a tool for investigating strigolactone functions and for potential applications in agriculture and drug development.

Introduction to TIS108

TIS108, with the chemical name 6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one, is a synthetic chemical compound that has emerged as a valuable tool for the study of strigolactones.[1][2] Strigolactones are a class of terpenoid lactones derived from carotenoids that act as plant hormones regulating shoot branching, root architecture, and secondary growth.[3][4] They also function as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[4]

TIS108 was developed as a more specific inhibitor of SL biosynthesis compared to its predecessor, TIS13, which exhibited side effects such as growth retardation in rice seedlings at

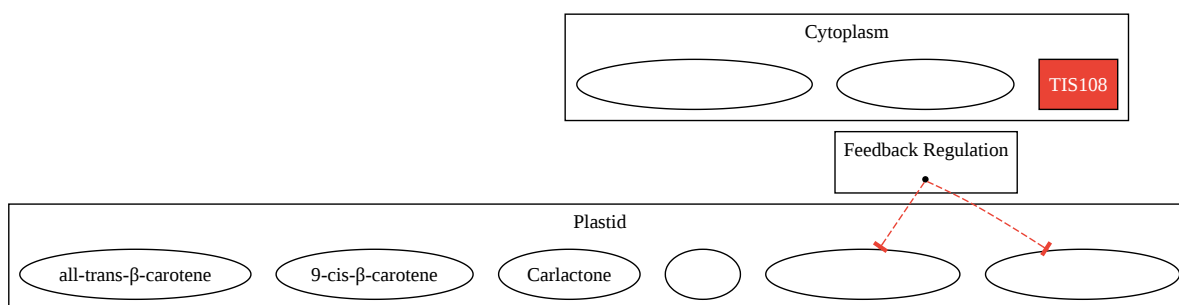
high concentrations.[5][6] **TIS108**, in contrast, effectively reduces SL levels without causing significant dwarfism, making it a more precise tool for studying SL-related processes.[5][6]

Mechanism of Action: Inhibition of Strigolactone Biosynthesis

TIS108 acts by inhibiting a key enzymatic step in the strigolactone biosynthesis pathway. The proposed mechanism of action is the inhibition of cytochrome P450 monooxygenases of the CYP711A subfamily, which includes the MAX1 protein in *Arabidopsis thaliana* and its orthologs in other plant species.[7][8]

The strigolactone biosynthesis pathway begins with the conversion of all-trans- β -carotene into carlactone.[9] Carlactone is then further metabolized by cytochrome P450 enzymes to produce various strigolactones.[9][10] **TIS108** is believed to specifically target and inhibit the activity of MAX1 and its homologs, thereby blocking the conversion of carlactone and its derivatives into mature strigolactones.[7][8] This leads to a significant reduction in the endogenous levels of strigolactones in treated plants.[5]

A consequence of SL deficiency induced by **TIS108** is the feedback upregulation of earlier genes in the biosynthesis pathway, such as MAX3 (encoding a carotenoid cleavage dioxygenase 7) and MAX4 (encoding a carotenoid cleavage dioxygenase 8).[3][7] This feedback mechanism is a characteristic response to low strigolactone levels.[1][11]



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Biological Effects and Quantitative Data

The inhibition of strigolactone biosynthesis by **TIS108** leads to distinct physiological and molecular changes in plants.

Phenotypic Changes

- **Increased Shoot Branching:** In species like *Arabidopsis thaliana*, treatment with **TIS108** results in a "bushy" phenotype with an increased number of axillary branches, mimicking the phenotype of strigolactone-deficient mutants.[\[3\]](#)[\[7\]](#)
- **Repressed Root Hair Elongation:** **TIS108** treatment has been shown to suppress root hair elongation in *Arabidopsis*, another characteristic of strigolactone deficiency.[\[3\]](#)[\[7\]](#)

Quantitative Effects on Strigolactone Levels and Gene Expression

The application of **TIS108** leads to a quantifiable reduction in strigolactone levels and a corresponding change in the expression of biosynthesis genes.

Parameter	Organism	Treatment	Effect	Reference
epi-5DS Level (Root Exudates)	Rice (<i>Oryza sativa</i>)	10 nM TIS108	~50% reduction	[5]
epi-5DS Level (Root Exudates)	Rice (<i>Oryza sativa</i>)	100 nM TIS108	~80% reduction	[5]
epi-5DS Level (Roots)	Rice (<i>Oryza sativa</i>)	10 nM TIS108	~60% reduction	[5]
epi-5DS Level (Roots)	Rice (<i>Oryza sativa</i>)	100 nM TIS108	~90% reduction	[5]
Number of Rosette Branches	<i>Arabidopsis thaliana</i>	1 μ M TIS108	~1.5-fold increase	[7]
Number of Rosette Branches	<i>Arabidopsis thaliana</i>	3 μ M TIS108	~2-fold increase	[7]
MAX3 mRNA Level	<i>Arabidopsis thaliana</i>	10 μ M TIS108	~2.5-fold increase	[3]
MAX4 mRNA Level	<i>Arabidopsis thaliana</i>	10 μ M TIS108	~3-fold increase	[3]

Experimental Protocols

Quantification of Strigolactones by LC-MS/MS

This protocol is essential for quantifying the effect of **TIS108** on endogenous strigolactone levels.

1. Sample Preparation (Root Exudates):

- Grow plants hydroponically or in a suitable substrate.
- Collect root exudates by incubating the root system in a defined volume of solvent (e.g., water or a nutrient solution) for a specific period.

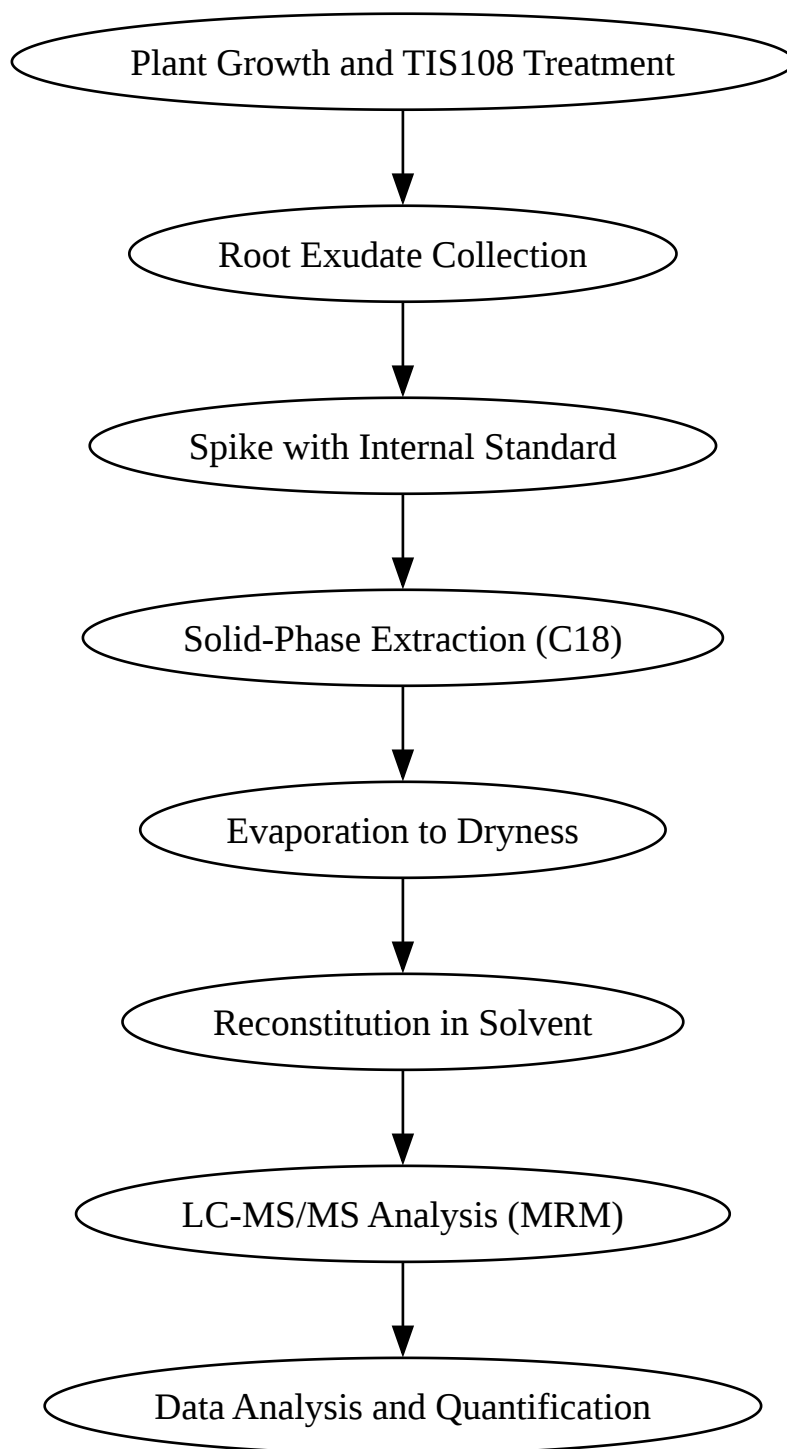
- Filter the collected exudate to remove debris.
- Spike the sample with a known amount of an internal standard (e.g., deuterated SL analog like D6-5DS or a synthetic analog like GR24).[\[12\]](#)[\[13\]](#)

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with methanol followed by water.[\[12\]](#)
- Load the root exudate sample onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the strigolactones with acetone or another suitable organic solvent.[\[12\]](#)
- Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution program with solvents such as water with formic acid (A) and methanol or acetonitrile with formic acid (B).
- Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and selective detection of target strigolactones and the internal standard.[\[14\]](#)
- Quantify the endogenous strigolactones by comparing their peak areas to that of the internal standard.



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Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the measurement of changes in the expression of strigolactone biosynthesis and signaling genes in response to **TIS108**.

1. Plant Treatment and Tissue Collection:

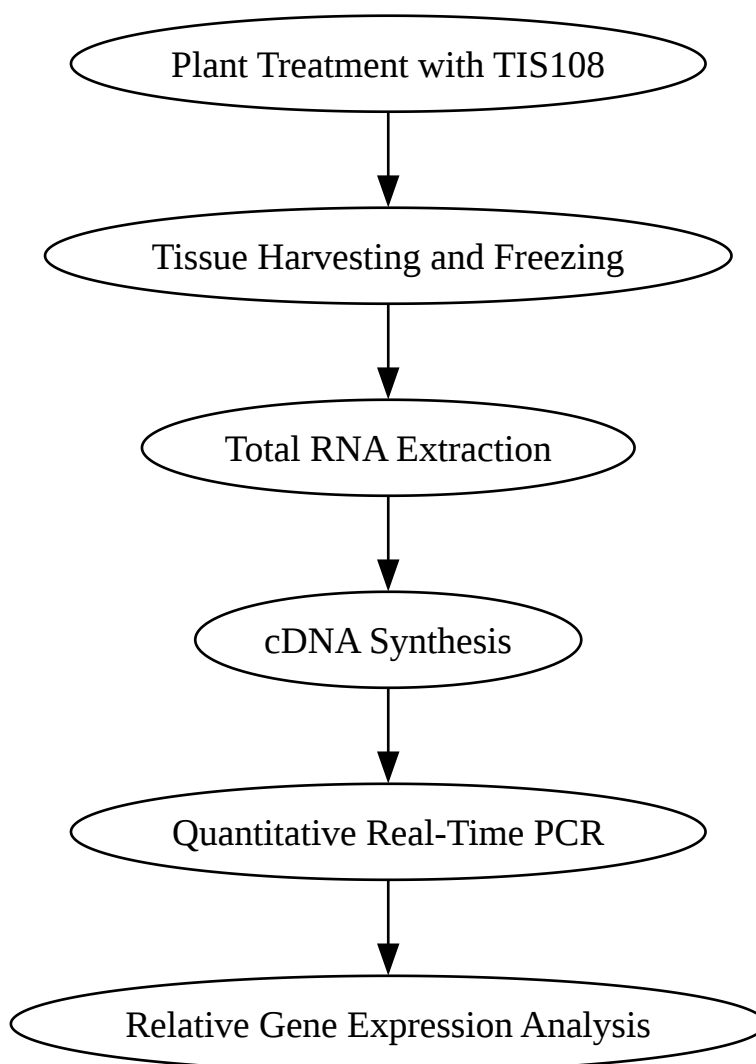
- Grow plants under controlled conditions.
- Treat plants with **TIS108** at the desired concentration and for the specified duration.
- Harvest the relevant tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to preserve RNA integrity.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based method).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR:

- Prepare a reaction mixture containing cDNA template, gene-specific primers for the target genes (e.g., MAX3, MAX4, MAX1) and a reference gene (e.g., Actin, Ubiquitin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.
- Perform the qRT-PCR reaction in a real-time PCR cycler.
- Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the $2^{-\Delta\Delta C_t}$ method, normalizing to the expression of the reference gene.



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Conclusion

TIS108 is a highly specific and effective inhibitor of strigolactone biosynthesis, making it an indispensable tool for plant biologists and researchers in related fields. Its ability to modulate terpenoid lactone (specifically strigolactone) levels provides a powerful means to dissect the complex roles of these signaling molecules in plant development, symbiotic interactions, and responses to environmental cues. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of **TIS108** in advancing our understanding of terpenoid lactone biology and its potential applications.

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